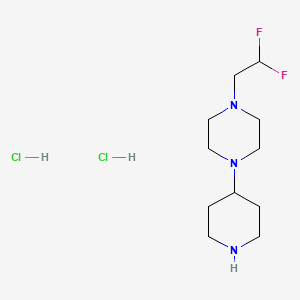

1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride

Description

1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride is a piperazine-piperidine hybrid compound characterized by a 2,2-difluoroethyl substituent on the piperazine nitrogen and a dihydrochloride salt formulation. This structural configuration enhances solubility and stability, making it suitable for pharmaceutical research, particularly in central nervous system (CNS) drug development.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-piperidin-4-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21F2N3.2ClH/c12-11(13)9-15-5-7-16(8-6-15)10-1-3-14-4-2-10;;/h10-11,14H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGERPDBDVKGNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CC(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,2-Difluoroethylamine Derivatives as Key Intermediates

A critical step in the preparation of 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride is the synthesis of 2,2-difluoroethylamine derivatives, which serve as building blocks for further functionalization.

Starting Materials and Reaction Conditions : The process often begins with N-(2,2-difluoroethyl)prop-2-en-1-amine, which undergoes alkylation with halogenated heterocycles such as 2-chloro-5-(chloromethyl)pyridine in the presence of bases like triethylamine or N,N-diisopropylethylamine. The reaction can be performed either neat or in organic solvents such as ethers (e.g., tetrahydrofuran, ethyl propyl ether) to maintain stirring and control reaction kinetics.

Reaction Mechanism : The alkylation involves nucleophilic substitution where the amine nitrogen attacks the electrophilic halomethyl group, forming the 2,2-difluoroethylamine derivative with high regioselectivity and minimal over-alkylation.

Workup and Purification : After completion, the reaction mixture is typically poured into water, and the pH adjusted to alkaline conditions (around pH 12) to liberate the free amine from its salt form. Extraction with organic solvents (e.g., dichloromethane) followed by drying and distillation yields the pure intermediate. Salts such as hydrochlorides or acetates can be formed by crystallization for enhanced purity and stability.

Yields and Purity : The described methods achieve good yields (e.g., 53% for N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine) and high purity, often eliminating the need for extensive purification steps.

Assembly of Piperidine and Piperazine Moieties via Reductive Amination

The construction of the piperidine and piperazine rings, and their conjugation with the 2,2-difluoroethyl group, is achieved through reductive amination strategies:

Selective Protection of Amines : Commercially available 2-(piperazin-1-yl)ethanamine is selectively protected using reagents such as ethyl trifluoroacetate to prevent side reactions during subsequent steps.

Reductive Amination : The protected amine undergoes reductive amination with ketones like N-methyl-4-piperidone under mild reducing conditions using triacetoxyborohydride. This one-pot procedure enables the formation of the piperidine-piperazine linkage with good yields (e.g., 60%).

Deprotection : The protected intermediates are then deprotected under mild basic conditions to yield the desired amine products.

Multi-step Synthesis for Polyamine Derivatives : For more complex molecules containing multiple piperidine units, sequential reductive amination and ketal deprotection steps are employed, with intermediate yields ranging from 29% to 80%, culminating in final yields around 76% for the target polyamine compounds.

Industrial Considerations and Optimization

Solvent Choice : Use of inert organic solvents such as ethers or dimethyl sulfoxide derivatives is preferred to maintain reaction control and facilitate stirring.

Reaction Parameters : Temperature control (e.g., heating at 70 °C for 16 hours) and stoichiometric balance of reagents are critical to maximize yield and minimize side products.

Safety and Cost : Avoidance of hazardous reagents like hydrogen gas and expensive hydrides (e.g., sodium borohydride) is emphasized to improve industrial viability and safety.

Purification Techniques : Crystallization of hydrochloride salts and extraction methods are optimized to obtain high purity products without complex chromatographic steps.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Materials | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation of amine | N-(2,2-difluoroethyl)prop-2-en-1-amine + 2-chloro-5-(chloromethyl)pyridine | Base (triethylamine), solvent (ether), 70 °C, 16 h | ~53 | Formation of 2,2-difluoroethylamine derivative |

| 2 | Reductive amination | Protected 2-(piperazin-1-yl)ethanamine + N-methyl-4-piperidone | Triacetoxyborohydride, mild conditions | 60 | One-pot synthesis of piperidine-piperazine linkage |

| 3 | Deprotection | Protected intermediate | Mild base | Good | Liberation of free amine |

| 4 | Salt formation & purification | Free amine | Acid (HCl) for salt formation, crystallization | High | Obtaining dihydrochloride salt for stability |

Research Findings and Advances

The described synthetic routes provide a balance between efficiency, yield, and safety, making them suitable for scale-up in industrial settings.

The use of selective alkylation and reductive amination enables the construction of complex fluorinated piperazine derivatives with minimal side reactions.

The ability to isolate pure hydrochloride salts by crystallization simplifies downstream processing and enhances compound stability.

Recent literature emphasizes the importance of mild reaction conditions and the avoidance of hazardous reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used as bases to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Histamine H3 Receptor Modulation

1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride acts as a ligand for histamine H3 receptors. Its interaction with these receptors is significant because:

- Cognition Enhancement : By modulating neurotransmitter release, it may improve cognitive functions.

- Appetite Regulation : It could play a role in appetite control mechanisms.

- Sleep-Wake Cycle Regulation : Potential effects on sleep patterns have been observed through its receptor interactions .

Neuropharmacological Studies

Recent studies have demonstrated the effects of similar compounds on cognitive enhancement and neuroprotection. For instance:

- A study published in Neuroscience Letters examined the impact of histamine H3 antagonists on memory performance in animal models, suggesting that compounds like this compound may enhance memory retrieval .

Binding Affinity Studies

Binding affinity studies using radiolabeled assays have shown that this compound exhibits significant selectivity for histamine H3 receptors compared to other receptor types. This selectivity is crucial for developing targeted therapies for cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride (CAS 435341-92-7)

- Structural Differences : The ethyl group replaces the 2,2-difluoroethyl moiety in the target compound.

- Both compounds share the dihydrochloride salt form, ensuring comparable aqueous solubility.

- Biological Implications : Ethyl substituents are metabolically susceptible to oxidation, whereas the difluoroethyl group resists such degradation, possibly extending the half-life of the target compound .

1-Acetyl-4-piperidin-4-yl-piperazine Dihydrochloride

- Structural Differences : An acetyl group (-COCH₃) replaces the difluoroethyl substituent.

- The dihydrochloride salt maintains ionic stability in both compounds.

- Biological Implications : Acetylated amines are prone to hydrolysis, which may limit in vivo stability, whereas the difluoroethyl group offers resistance to enzymatic cleavage .

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride (CAS 63214-56-2)

- Structural Differences : A methylpiperazine-ketone hybrid replaces the difluoroethyl-piperidine backbone.

- Physicochemical Properties: The ketone group increases polarity, reducing lipophilicity and possibly BBB penetration relative to the target compound. The dihydrochloride salt ensures solubility but may alter crystalline packing compared to non-ketone analogues.

1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine Dihydrochloride

- Structural Differences : A bulky diphenylmethyl-fluorobenzoyl substituent replaces the difluoroethyl group.

- The dihydrochloride salt mitigates solubility challenges.

- Biological Implications : Bulky substituents may hinder receptor access, whereas the compact difluoroethyl group allows better target engagement in confined binding sites .

Key Comparative Data Table

| Compound Name | Substituent | Salt Form | LogP (Predicted) | Metabolic Stability | BBB Penetration Potential |

|---|---|---|---|---|---|

| 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine | 2,2-Difluoroethyl | Dihydrochloride | 1.8 | High | Moderate-High |

| 1-Ethyl-4-(piperidin-4-yl)piperazine | Ethyl | Hydrochloride | 1.2 | Moderate | Moderate |

| 1-Acetyl-4-piperidin-4-yl-piperazine | Acetyl | Dihydrochloride | 0.5 | Low | Low |

| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | Methylpiperazine-ketone | Dihydrochloride | 0.7 | Moderate | Low |

| Diphenylmethyl-fluorobenzoyl analogue | Aromatic bulk | Dihydrochloride | 3.5 | High | Low |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ethyl or acetyl analogues (e.g., reductive amination with NaBH₃CN), but requires fluorinated reagents for the difluoroethyl group .

- Pharmacokinetic Advantages : The 2,2-difluoroethyl group balances lipophilicity and metabolic resistance, offering improved CNS bioavailability compared to polar (acetyl) or bulky (diphenylmethyl) derivatives .

- Safety Profiles : Dihydrochloride salts across analogues necessitate standardized handling (e.g., ventilation, protective equipment) due to hygroscopicity and irritancy .

Biological Activity

1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride, a compound characterized by its unique piperazine ring and difluoroethyl group, has garnered significant attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 306.22 g/mol. The compound features two piperidine rings connected by a piperazine linker, with the difluoroethyl group enhancing its biological properties and receptor interactions .

The biological activity of this compound primarily revolves around its interaction with histamine H3 receptors. Upon binding to these receptors, it modulates neurotransmitter release within the central nervous system (CNS), potentially influencing cognitive functions, appetite regulation, and sleep-wake cycles . The difluoroethyl group enhances binding affinity, making it a promising candidate for drug development targeting CNS disorders.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of compounds related to this compound. These studies typically employ methods such as the tube dilution technique to assess efficacy against various bacterial strains. For instance, derivatives of similar structures have shown significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Research has also explored the anticancer potential of this compound. In several assays, including the MTT assay, it has been demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. However, these effects are often less potent than established chemotherapeutics such as 5-fluorouracil . Molecular docking studies suggest that these compounds may inhibit critical enzymes involved in cancer cell proliferation.

Study 1: Histamine H3 Receptor Modulation

A study focusing on the modulation of histamine H3 receptors highlighted that this compound acts as an antagonist. This antagonistic action was linked to improved cognitive performance in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of piperazine derivatives. The results indicated that compounds structurally similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as a basis for developing new antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H23Cl2F2N |

| Molecular Weight | 306.22 g/mol |

| Biological Targets | Histamine H3 Receptors |

| Antimicrobial Activity | Effective against various bacteria |

| Anticancer Activity | Cytotoxic against cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds are synthesized via:

- Alkylation : Reacting a piperazine precursor (e.g., 4-piperidin-4-yl-piperazine) with 2,2-difluoroethyl halides under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Salt Formation : Treating the free base with HCl in ethanol or dioxane to form the dihydrochloride salt .

Key Considerations : - Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₃) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

Q. What safety protocols are critical for handling this compound?

- Storage : -20°C in airtight, light-resistant containers to prevent degradation .

- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water (15 min) and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and temperature (40–100°C) to identify optimal conditions .

- Catalysis : Screen Pd or Cu catalysts for cross-coupling steps to enhance selectivity .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material) and adjust stoichiometry .

Q. How to resolve contradictory data in receptor binding studies?

- Orthogonal Assays : Compare SPR (surface plasmon resonance) for kinetic binding with radioligand displacement assays (e.g., using ³H-labeled antagonists) .

- Theoretical Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to GPCRs or ion channels, aligning with experimental IC₅₀ values .

- Control Experiments : Validate receptor specificity using knockout cell lines or competitive inhibitors .

Q. What in vitro models are suitable for pharmacokinetic profiling?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .

- Permeability : Use Caco-2 cell monolayers; calculate Papp (apparent permeability) to predict oral bioavailability .

- Plasma Protein Binding : Employ equilibrium dialysis (pH 7.4) to measure unbound fraction .

Q. How to design a robust SAR (Structure-Activity Relationship) study?

- Analog Synthesis : Modify the difluoroethyl group (e.g., replace with -CF₃ or -CH₂F) and compare activity .

- Functional Assays : Test cAMP inhibition (for GPCR targets) or kinase inhibition (IC₅₀) across 10–1000 nM concentrations .

- Data Analysis : Use GraphPad Prism for nonlinear regression (log[inhibitor] vs. response) and statistical validation (p < 0.01) .

Methodological Notes

- Contradiction Analysis : When biological data conflicts, prioritize assays with higher physiological relevance (e.g., primary cell models over transfected cell lines) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify decomposition pathways (e.g., hydrolysis of the piperazine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.